molecular formula C13H13F3O2 B4773450 4,4,4-trifluoro-1-(4-isopropylphenyl)-1,3-butanedione

4,4,4-trifluoro-1-(4-isopropylphenyl)-1,3-butanedione

Cat. No.: B4773450
M. Wt: 258.24 g/mol
InChI Key: RBHOXSNQVCLOCL-UHFFFAOYSA-N
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Description

4,4,4-trifluoro-1-(4-isopropylphenyl)-1,3-butanedione is a useful research compound. Its molecular formula is C13H13F3O2 and its molecular weight is 258.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.08676414 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Introduction

4,4,4-Trifluoro-1-(4-isopropylphenyl)-1,3-butanedione is a fluorinated diketone that has garnered attention for its potential biological activities. This compound belongs to a class of chemicals known for their diverse applications in medicinal chemistry and materials science. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

Chemical Properties

  • Molecular Formula : C13H13F3O2
  • Molecular Weight : 256.24 g/mol
  • CAS Number : [insert CAS number if available]
  • Melting Point : 37-40 °C
  • Boiling Point : 224 °C

The trifluoromethyl group significantly influences the compound's lipophilicity and electronic properties, which can affect its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that diketones, including derivatives of this compound, exhibit cytotoxic effects against various cancer cell lines. A notable study evaluated the compound's ability to induce apoptosis in human tumor cells. The mechanism involved the activation of caspase pathways leading to programmed cell death. The compound showed significant activity against oral squamous cell carcinoma with a CC50 value of approximately 7.8 µg/mL .

Antimicrobial Effects

The antimicrobial properties of fluorinated diketones have been explored in several studies. For instance, derivatives similar to this compound demonstrated inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group enhances the lipophilicity of these compounds, facilitating membrane penetration and subsequent antimicrobial action .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by diketones. Research indicates that certain derivatives can act as inhibitors of heat shock proteins (HSPs), which are crucial for cancer cell survival under stress conditions. By inhibiting HSPs, these compounds can sensitize cancer cells to chemotherapy and enhance treatment efficacy .

Case Studies

StudyObjectiveFindings
Induction of Apoptosis in HSC-2 CellsEvaluate cytotoxicityCC50 = 7.8 µg/mL; significant apoptosis induction
Antimicrobial ActivityTest against bacterial strainsInhibition observed in S. aureus and E. coli
Enzyme InhibitionAssess HSP inhibitionEnhanced sensitivity of cancer cells to chemotherapeutics

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The trifluoromethyl group plays a pivotal role in modulating these interactions, thereby influencing the compound's overall bioactivity.

Scientific Research Applications

Organic Synthesis

4,4,4-Trifluoro-1-(4-isopropylphenyl)-1,3-butanedione is utilized as a versatile building block in organic synthesis due to its electrophilic nature. It participates in various reactions:

  • Schiff Base Formation : It can react with amines to form Schiff bases, which are intermediates for synthesizing complex organic molecules .
  • Keto-enol Tautomerism : The compound exhibits keto-enol tautomerism, which is exploited in synthesizing other derivatives and compounds .

Medicinal Chemistry

The compound has been investigated for its potential pharmacological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can exhibit cytotoxic effects against various human cancer cell lines. The trifluoromethyl group enhances the lipophilicity and biological activity of the compounds .
  • Antimalarial Properties : Some derivatives have been tested for their ability to inhibit the growth of chloroquine-resistant malaria strains, indicating potential use in antimalarial drug development .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry:

  • Metal Complexation : It forms stable complexes with lanthanides and transition metals. Research has demonstrated its effectiveness in mixed-ligand chelate extraction processes for trivalent lanthanides like Nd(III) and Eu(III) from aqueous solutions .

Case Study 1: Synthesis of NNO Ketoimines

A study detailed the synthesis of a series of NNO ketoimines using this compound as a key reagent. The resulting ketoimines exhibited significant biological activities, showcasing the compound's utility in drug discovery .

Case Study 2: Antiplasmodial Activity

Research focused on synthesizing 3-trifluoromethyl-2-arylcarbonylquinoxaline derivatives using this diketone. The synthesized compounds were evaluated for their antiplasmodial activity against resistant strains of Plasmodium falciparum, demonstrating promising results that highlight the compound's potential in developing new antimalarial therapies .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Organic SynthesisBuilding block for various organic reactions including Schiff base formation
Medicinal ChemistryPotential anticancer and antimalarial agent
Coordination ChemistryForms stable complexes with metals for extraction processes

Properties

IUPAC Name

4,4,4-trifluoro-1-(4-propan-2-ylphenyl)butane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O2/c1-8(2)9-3-5-10(6-4-9)11(17)7-12(18)13(14,15)16/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHOXSNQVCLOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401189839
Record name 4,4,4-Trifluoro-1-[4-(1-methylethyl)phenyl]-1,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832738-17-7
Record name 4,4,4-Trifluoro-1-[4-(1-methylethyl)phenyl]-1,3-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832738-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,4-Trifluoro-1-[4-(1-methylethyl)phenyl]-1,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluoro-1-[4-(propan-2-yl)phenyl]butane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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